molecular formula C10H10N2O2 B13550750 Methyl (4-cyanophenyl)glycinate

Methyl (4-cyanophenyl)glycinate

Cat. No.: B13550750
M. Wt: 190.20 g/mol
InChI Key: SVQUXUCYVYVZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-cyanophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group attached to the glycine moiety and a cyanophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (4-cyanophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzyl bromide with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of reagents to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-cyanophenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-cyanophenyl)glycinate involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of lysine-specific demethylase 1, it binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Uniqueness: Methyl (4-cyanophenyl)glycinate is unique due to the combination of the glycine moiety and the cyanophenyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(4-cyanoanilino)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3

InChI Key

SVQUXUCYVYVZIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.